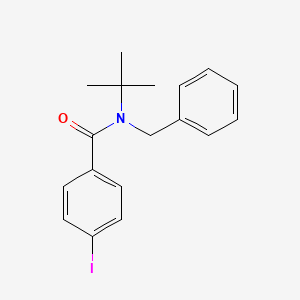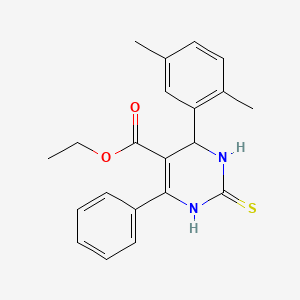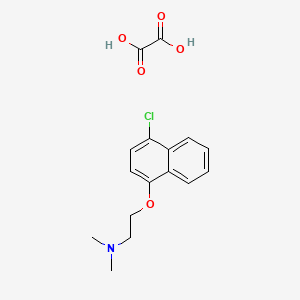
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylethanamine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further linked to a dimethylethanamine moiety. The addition of oxalic acid forms a salt, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 2-bromo-4-chlorophenol with N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the completion of the reaction. The final product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding phenoxy acids.
Reduction: Formation of phenoxy alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylethanamine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)propanoic acid
- 2-(2-bromo-4-chlorophenoxy)-N-cyclopentylpropanamide
- 2-(2-bromo-4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylethanamine;oxalic acid is unique due to its specific structural features, such as the presence of the dimethylethanamine moiety and the oxalic acid salt
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO.C2H2O4/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11;3-1(4)2(5)6/h3-4,7H,5-6H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVALQIYGKSUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-4-methyl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B4043286.png)
![N,N-dimethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043291.png)
![5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide](/img/structure/B4043295.png)
![2,6-Dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4043303.png)
![N,N-dimethyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]ethanamine oxalate](/img/structure/B4043315.png)
![2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline](/img/structure/B4043318.png)

![4-[2-nitro-4-(1-piperidinylcarbonyl)phenyl]morpholine](/img/structure/B4043326.png)
![2-(cyclopentylamino)-3-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4043334.png)

![{4-[(phenoxyacetyl)amino]phenyl}acetic acid](/img/structure/B4043341.png)
![2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid](/img/structure/B4043348.png)
![Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate;oxalic acid](/img/structure/B4043349.png)
